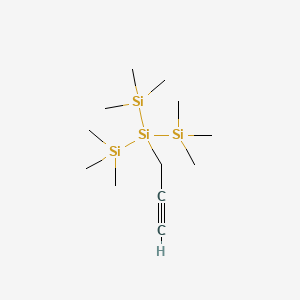
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. These compounds are known for their unique chemical properties, which make them valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane typically involves the reaction of trimethylsilyl chloride with a suitable alkyne under controlled conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain optimal conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways involved depend on the application and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisilane: A simpler organosilicon compound with two silicon atoms.
Trimethylsilylacetylene: An organosilicon compound with a similar alkyne group.
Tetramethylsilane: A widely used organosilicon compound in NMR spectroscopy.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-(prop-2-yn-1-yl)-2-(trimethylsilyl)trisilane is unique due to its specific structure, which combines multiple silicon atoms with an alkyne group. This unique combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
825626-62-8 |
|---|---|
Molecular Formula |
C12H30Si4 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
trimethyl-[prop-2-ynyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C12H30Si4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h1H,12H2,2-10H3 |
InChI Key |
WRDGRERGDYHBDG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](CC#C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















